molecular formula C9H6F2N4O4S B11831067 N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B11831067
M. Wt: 304.23 g/mol
InChI Key: IJSFEAXHKAZECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, an aminosulfonyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2,6-difluoroaniline with nitrilotriacetic acid in the presence of triphenylphosphite, which facilitates the formation of the desired triazole ring . The reaction conditions often require controlled temperatures and the use of polar solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality and minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of polar solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H6F2N4O4S

Molecular Weight

304.23 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-5-sulfamoyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-9(20(12,18)19)13-7(14-15)8(16)17/h1-3H,(H,16,17)(H2,12,18,19)

InChI Key

IJSFEAXHKAZECQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C(=NC(=N2)C(=O)O)S(=O)(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.